molecular formula C3H6Cl3PS B14486015 Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane CAS No. 64956-04-3

Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane

Katalognummer: B14486015
CAS-Nummer: 64956-04-3
Molekulargewicht: 211.5 g/mol
InChI-Schlüssel: QKMWFKHHDXNULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of three chloromethyl groups attached to a central phosphorus atom, which is also bonded to a sulfanylidene group

Eigenschaften

CAS-Nummer

64956-04-3

Molekularformel

C3H6Cl3PS

Molekulargewicht

211.5 g/mol

IUPAC-Name

tris(chloromethyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C3H6Cl3PS/c4-1-7(8,2-5)3-6/h1-3H2

InChI-Schlüssel

QKMWFKHHDXNULZ-UHFFFAOYSA-N

Kanonische SMILES

C(P(=S)(CCl)CCl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with chloromethyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The general reaction can be represented as follows:

PCl3+3CH2Cl2SP(CH2Cl)3(S)PCl_3 + 3CH_2Cl_2S \rightarrow P(CH_2Cl)_3(S) PCl3​+3CH2​Cl2​S→P(CH2​Cl)3​(S)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. The sulfanylidene group plays a crucial role in these interactions by providing a reactive site for covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(chloromethyl)phosphine: Similar structure but lacks the sulfanylidene group.

    Tris(chloromethyl)amine: Contains a nitrogen atom instead of phosphorus.

    Tris(chloromethyl)phosphine oxide: Oxidized form of tris(chloromethyl)phosphine.

Uniqueness

Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other tris(chloromethyl) compounds and expands its range of applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.